Ethyl 3-{[acetyl(4-chlorophenyl)amino]oxy}-3-oxopropanoate
Description
Ethyl 3-{[acetyl(4-chlorophenyl)amino]oxy}-3-oxopropanoate is an organic compound with a complex structure that includes an ester functional group, a chlorinated aromatic ring, and an acetylated amine
Properties
CAS No. |
62641-54-7 |
|---|---|
Molecular Formula |
C13H14ClNO5 |
Molecular Weight |
299.70 g/mol |
IUPAC Name |
3-O-(N-acetyl-4-chloroanilino) 1-O-ethyl propanedioate |
InChI |
InChI=1S/C13H14ClNO5/c1-3-19-12(17)8-13(18)20-15(9(2)16)11-6-4-10(14)5-7-11/h4-7H,3,8H2,1-2H3 |
InChI Key |
XLNAOKWINNPRHA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)ON(C1=CC=C(C=C1)Cl)C(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{[acetyl(4-chlorophenyl)amino]oxy}-3-oxopropanoate typically involves multiple steps:
Formation of the Acetylated Amine: The starting material, 4-chloroaniline, is acetylated using acetic anhydride to form N-acetyl-4-chloroaniline.
Esterification: The acetylated amine is then reacted with ethyl oxalyl chloride in the presence of a base such as triethylamine to form the desired ester product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[acetyl(4-chlorophenyl)amino]oxy}-3-oxopropanoate can undergo various types of chemical reactions:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom on the aromatic ring can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a palladium catalyst.
Major Products
Hydrolysis: Ethanol and 3-{[acetyl(4-chlorophenyl)amino]oxy}-3-oxopropanoic acid.
Reduction: Corresponding alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-{[acetyl(4-chlorophenyl)amino]oxy}-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-{[acetyl(4-chlorophenyl)amino]oxy}-3-oxopropanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The exact molecular targets and pathways involved would require further experimental investigation.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-2-(4-chlorophenyl)-3-oxopropanoate: Similar structure but lacks the acetyl group.
Ethyl 3-{[acetyl(4-bromophenyl)amino]oxy}-3-oxopropanoate: Similar structure but with a bromine atom instead of chlorine.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
